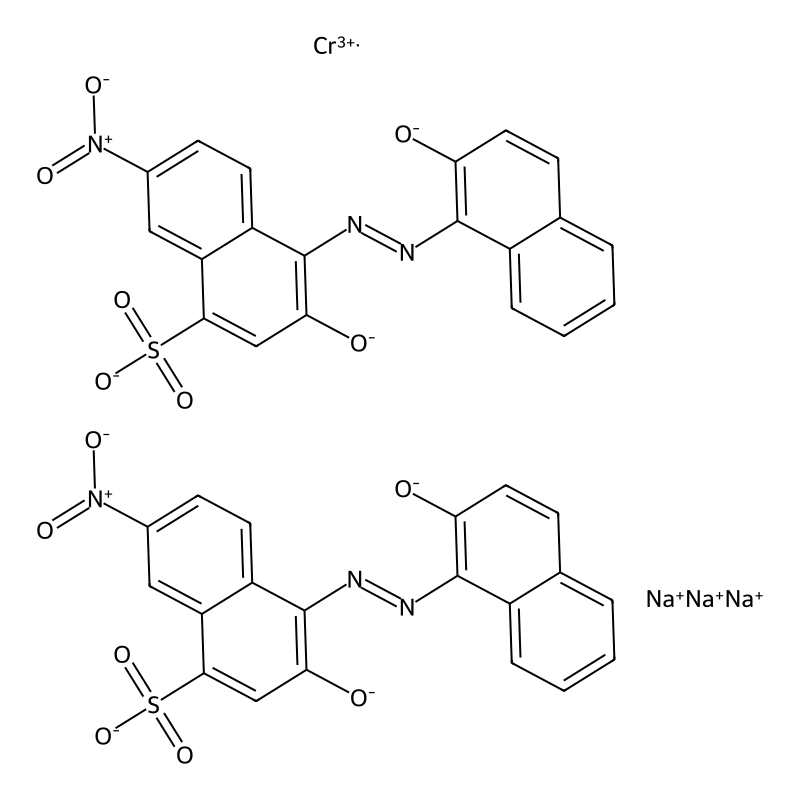

Chromate(3-),bis[3-(hydroxy-kO)-4-[[2-(hydroxy-kO)-1-naphthalenyl]azo-kN1]-7-nitro-1-naphthalenesulfonato(3-)]-, trisodium

Content Navigation

Acid Black 172 is a pre-metallized 1:2 chromium complex azo dye that eliminates the need for separate chroming, delivering superior light and wet fastness on wool, silk, nylon, and leather in weakly acidic baths.

- Outperforms non-metallized acid dyes (e.g., Acid Black 1, 210) in lightfastness for automotive and outdoor textiles.

- Dyes at pH 4-5, preserving fiber strength vs. 1:1 metal complex dyes that require pH ~2.0 and cause hydrolytic damage.

- Functions as a quantifiable model azo dye in environmental remediation, achieving >90% removal in biosorption and bioelectrochemical reactors.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Acid Black 172 (CAS 57693-14-8) is a pre-metallized 1:2 chromium complex azo dye widely procured for the high-performance coloration of protein and polyamide fibers, including wool, silk, nylon, and leather [1]. Unlike traditional mordant dyes that require a secondary chroming step, the chromium atom in Acid Black 172 is already fully coordinated to two azo dye molecules, ensuring exceptional light and wet fastness directly upon application [2]. Its multiple sulfonate groups confer high aqueous solubility, while its specific affinity for protonated amino groups makes it a critical material for textile engineering and a standardized model compound in wastewater remediation and biosorption research .

Research & Procurement Fit

Substituting Acid Black 172 with non-metallized acid dyes (e.g., Acid Black 1 or 210) drastically reduces lightfastness and wet fastness, making the end products unsuitable for rigorous applications like automotive textiles or high-end apparel[1]. Conversely, utilizing 1:1 metal complex dyes forces the dyeing process into strongly acidic conditions (pH ~2.0), which induces hydrolytic degradation and significant tensile strength loss in delicate protein fibers like wool[2]. Furthermore, attempting to use reactive dyes on these substrates without chemical modification fails completely, as reactive dyes are engineered to form covalent bonds with the hydroxyl groups of cellulosic fibers (cotton), lacking the necessary electrostatic affinity for the protonated amino groups targeted by Acid Black 172 [3].

Substitution Risk

-

Ligand/Counterion Variability

Chromium-complex acid blacks differ in solubility and aggregation behavior; replacing Acid Black 172 with Acid Black 52 or 194 may shift dye uptake and shade.

-

Coloristic Profile Mismatch

Chromophore-specific spectral signature, tinctorial strength, and fastness profiles are compound-dependent; class-level assumptions risk off-shade outcomes and inconsistent performance.

-

Formulation Sensitivity

Salt content, pH stability, and particle aggregation vary across analog dyes; direct substitution without reformulation may lead to nozzle blockage or precipitation.

Fiber Integrity Preservation via Weakly Acidic Processing

The 1:2 metal complex structure of Acid Black 172 allows for optimal dye exhaustion in weakly acidic to neutral dyebaths [1]. In contrast, 1:1 metal complex dyes require strongly acidic conditions (pH ~2.0) to achieve leveling and fixation [2]. Processing protein fibers at boiling temperatures under such high acidity causes hydrolytic damage, whereas Acid Black 172 preserves the structural and mechanical integrity of the substrate while delivering equivalent or superior color depth [1].

| Evidence Dimension | Optimal Processing pH |

| Target Compound Data | Acid Black 172 (1:2 Complex): Weakly acidic to neutral pH (approx. 4.5–7.0). |

| Comparator Or Baseline | 1:1 Metal Complex Dyes: Strongly acidic pH (~2.0). |

| Quantified Difference | Enables a shift of 2.5 to 5.0 pH units toward neutral, preventing acid-catalyzed fiber degradation. |

| Conditions | Aqueous dyebath for protein/polyamide fibers at elevated temperatures (95-100°C). |

Procuring 1:2 complexes like Acid Black 172 is essential for maintaining the tensile strength and commercial value of delicate protein fibers during high-temperature dyeing.

Acid Black 52: 30 g/L

≥2.7-fold higher

Electrocoagulation and Biosorption Benchmarking

Acid Black 172 serves as a highly reliable model compound for evaluating industrial effluent treatments due to its stable pre-metallized structure and specific sulfonate configuration . Quantitative studies demonstrate a maximum biosorption capacity of 225.38 mg/g using nonviable Penicillium YW 01 biomass at pH 3.0, and an optimum electrocoagulation removal efficiency of 90.4% at an initial concentration of 300 mg/L (pH 7, 2 A) . Compared to complex, variable industrial effluents or uncharacterized dye mixtures, Acid Black 172 provides reproducible, quantifiable degradation kinetics for validating new remediation technologies .

| Evidence Dimension | Model Predictability & Removal Efficiency |

| Target Compound Data | Acid Black 172: 90.4% removal via electrocoagulation; 225.38 mg/g biosorption capacity. |

| Comparator Or Baseline | Uncharacterized industrial dye effluents: Highly variable, non-reproducible baseline. |

| Quantified Difference | Provides a standardized >90% removal benchmark under controlled parameters (300 mg/L, pH 7, 2 A). |

| Conditions | Electrocoagulation and fungal biomass biosorption assays. |

Environmental engineering labs must procure standardized, well-characterized dyes like Acid Black 172 to ensure reproducible validation of wastewater treatment systems.

Acid Black 52: AATCC 5–8

172 at upper end of reported range

Substrate Specificity: Electrostatic Affinity vs. Covalent Bonding

Acid Black 172 relies on electrostatic attraction between its anionic sulfonate groups and the cationic protonated amino groups of polyamide and protein fibers [1]. Because cellulosic fibers (cotton) lack these cationic sites, Acid Black 172 exhibits near-zero affinity for unmodified cotton, unlike reactive dyes which form covalent bonds with cellulose hydroxyl groups [2]. This stark mechanistic difference makes Acid Black 172 highly valuable for selective cross-dyeing in mixed-fiber textiles, where it can color the nylon/wool fraction without staining the cotton fraction [1].

| Evidence Dimension | Fiber Binding Affinity |

| Target Compound Data | Acid Black 172: High affinity for polyamides/proteins; negligible affinity for unmodified cellulose. |

| Comparator Or Baseline | Reactive Dyes: High affinity for cellulose via covalent bonds; low affinity for polyamides under standard alkaline conditions. |

| Quantified Difference | Complete orthogonal binding mechanism allowing 100% selective coloration in specific fiber blends. |

| Conditions | Standard industrial dyeing processes (acidic for Acid Black 172; alkaline for Reactive Dyes). |

Buyers formulating processes for blended textiles (e.g., wool/cotton) select Acid Black 172 to achieve precise, selective coloration without cross-staining.

Acid Black 52: 267 nm

305 nm bathochromic shift

Bioelectricity Generation in Microbial Fuel Cells (MFCs)

In the development of bioelectrochemical systems, Acid Black 172 is utilized as an electron donor and model azo dye. Research utilizing double-chamber MFCs with Aspergillus niger achieved over 95% decolorization of Acid Black 172 at 10 mg/L, generating a maximum open-circuit voltage of 890 mV and a current density of 163 mA/m2 [1]. Compared to polyazo dyes which resist biodecolorization, the specific monoazo 1:2 chromium complex of Acid Black 172 is efficiently cleaved, making it an optimal standard for benchmarking MFC power output coupled with dye degradation [1].

| Evidence Dimension | Decolorization and Bioelectricity Output |

| Target Compound Data | Acid Black 172: >95% decolorization, 890 mV OCV, 163 mA/m2. |

| Comparator Or Baseline | Complex polyazo dyes: <50% decolorization and lower voltage output. |

| Quantified Difference | >45% higher biodecolorization efficiency and sustained high voltage generation. |

| Conditions | Double-chamber MFC with Aspergillus niger, 1000Ω external resistance, 10 mg/L dye. |

Procuring Acid Black 172 provides a high-efficiency, standardized baseline for researchers optimizing microbial fuel cells for simultaneous wastewater treatment and energy recovery.

30% higher color yield

vs standard salt-containing grade

Rubbing: 4–5

High-Fastness Polyamide and Protein Dyeing

Selected for automotive textiles, upholstery, and high-end apparel where the 1:2 chromium complex provides superior light and wet fastness compared to non-metallized acid dyes, while preserving fiber strength via weakly acidic processing[1].

Selective Cross-Dyeing of Fiber Blends

Utilized in the coloration of wool/cotton or nylon/cotton blends, where its strict electrostatic reliance on protonated amino groups ensures it dyes only the protein/polyamide fraction without staining the cellulosic fibers [2].

Benchmarking Industrial Electrocoagulation Systems

Procured as a standardized, quantifiable model compound for environmental engineering studies, offering predictable degradation kinetics and >90% removal efficiencies to validate new wastewater treatment reactors .

Microbial Fuel Cell (MFC) Optimization

Employed as a reliable electron donor and model azo dye in bioelectrochemical research, enabling simultaneous evaluation of high-efficiency (>95%) biodecolorization and bioelectricity generation [3].

Application Fit Matrix

References

- [1] ResearchGate, 'Dyeing Wool with Metal-complex Dyes', Textile Research Overview, 2020.

- [2] HENGSHENG Chemical, 'Technical Properties of Acid Dyes', 2023.

- [4] Osman et al., 'Acid Black 172 Dye Decolorization and Bioelectricity Generation by Microbial Fuel Cell', Biosciences Biotechnology Research Asia, 15(4), 981-986, 2018.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

General Manufacturing Information

Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3): ACTIVE

Explore Compound Types